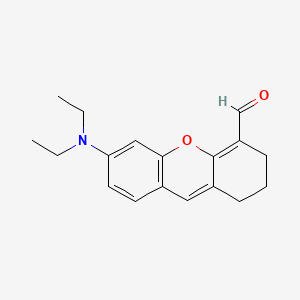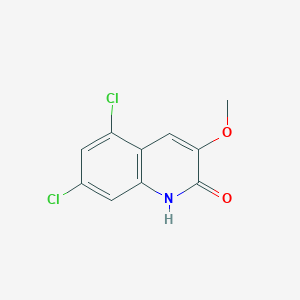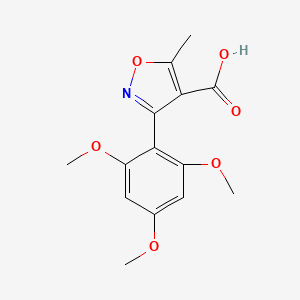
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is an organic compound with significant applications in various fields, particularly in the realm of fluorescent dyes. This compound is known for its unique structural properties, which contribute to its high fluorescence efficiency and stability. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its ability to act as a fluorescent probe.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde typically involves the condensation of 3-diethylaminophenol with phthalic anhydride. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting product is then subjected to oxidation to form the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency of the synthesis and minimize the formation of by-products.
化学反応の分析
Types of Reactions
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carboxylic acid.
Reduction: 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in fluorescence microscopy to stain and visualize cellular components.
Medicine: Used in diagnostic assays to detect specific biomolecules and in drug delivery systems to track the distribution of therapeutic agents.
Industry: Utilized in the production of fluorescent dyes for textiles and other materials.
作用機序
The fluorescent properties of 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde are due to its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy levels and their subsequent relaxation, which results in the emission of light. The compound’s diethylamino group plays a crucial role in stabilizing the excited state, thereby enhancing its fluorescence efficiency.
類似化合物との比較
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties but different substituents.
Fluorescein: A widely used fluorescent dye with a similar core structure but different functional groups.
Eosin Y: A xanthene dye with bromine substituents, used in histology and as a pH indicator.
Uniqueness
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is unique due to its specific diethylamino substituent, which enhances its fluorescence efficiency and stability compared to other xanthene dyes. This makes it particularly useful in applications requiring high sensitivity and stability.
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)16-9-8-13-10-14-6-5-7-15(12-20)18(14)21-17(13)11-16/h8-12H,3-7H2,1-2H3 |
InChIキー |
MIKPFGBXPZYMAG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)

![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)



![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)



![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)

